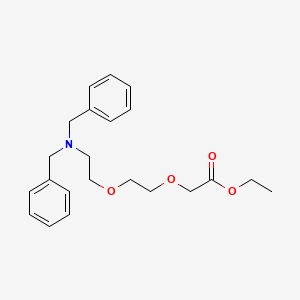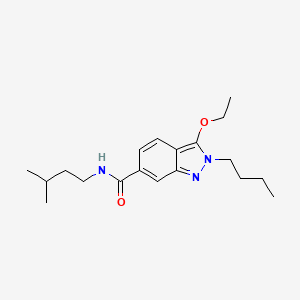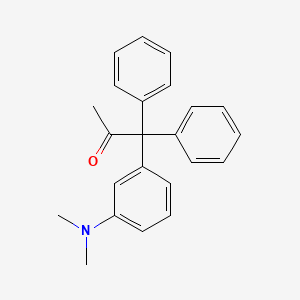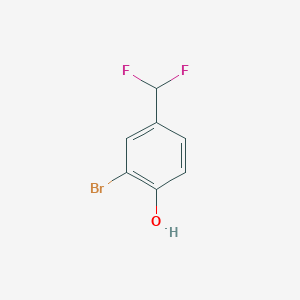![molecular formula C22H26O6 B15244424 (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[220]hexane-1,2,4,5-tetrol is a complex organic compound characterized by its unique bicyclic structure and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol typically involves multiple steps, including the formation of the bicyclic core and the introduction of hydroxyl groups. Common synthetic routes may involve the use of Diels-Alder reactions, followed by selective hydroxylation and functional group modifications. Reaction conditions often require precise temperature control, the use of catalysts, and protection-deprotection strategies to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones or dicarboxylic acids, while reduction may produce diols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains, onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new materials, catalysts, and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxylation and oxidation reactions. Its multiple hydroxyl groups make it a suitable model compound for investigating the mechanisms of various enzymes, such as oxidases and reductases.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical transformations allows for the design of prodrugs or active pharmaceutical ingredients with specific pharmacological properties.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure and reactivity make it a valuable component in the development of high-performance materials with tailored properties.
Mécanisme D'action
The mechanism of action of (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the aromatic rings and bicyclic structure can engage in π-π stacking and hydrophobic interactions, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol include other bicyclic compounds with multiple hydroxyl groups and aromatic substituents. Examples include:
- (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-fluorophenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol
- (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-chlorophenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of methyl groups on the aromatic rings. These structural features influence its reactivity, binding interactions, and overall chemical behavior, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C22H26O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C22H26O6/c1-12-3-7-14(8-4-12)17-19(25)21(27)18(15-9-5-13(2)6-10-15)20(26,16(24)11-23)22(17,21)28/h3-10,16-19,23-28H,11H2,1-2H3/t16-,17?,18?,19?,20+,21+,22+/m1/s1 |
Clé InChI |
MJPRYKBMEQUDDW-VEYOIHGOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2C([C@@]3([C@]2([C@@](C3C4=CC=C(C=C4)C)([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2C(C3(C2(C(C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)

![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)

![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)



![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
